Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate

Catalog No.
S13593985
CAS No.
M.F
C13H13BrN2O2S
M. Wt
341.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-...

Product Name

Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate

IUPAC Name

ethyl 2-bromo-4-(2-pyridin-4-ylethyl)-1,3-thiazole-5-carboxylate

Molecular Formula

C13H13BrN2O2S

Molecular Weight

341.23 g/mol

InChI

InChI=1S/C13H13BrN2O2S/c1-2-18-12(17)11-10(16-13(14)19-11)4-3-9-5-7-15-8-6-9/h5-8H,2-4H2,1H3

InChI Key

FDLIIFHPVTVEQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CCC2=CC=NC=C2

Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate is a heterocyclic compound characterized by its complex structure, which includes a thiazole ring, a bromine atom, and an ethyl ester group. Its molecular formula is C13H13BrN2O2SC_{13}H_{13}BrN_{2}O_{2}S, with a molecular weight of approximately 341.22 g/mol. The compound features a pyridine moiety, which enhances its potential for biological activity and interaction with various biological targets.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
  • Condensation Reactions: The carboxylate group can engage in condensation reactions, forming amides or esters.
  • Reduction and Oxidation: The compound can undergo redox reactions, altering its functional groups and potentially creating new derivatives.

Common reagents in these reactions include nucleophiles for substitution and oxidizing or reducing agents for redox processes.

The biological activity of Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate is of significant interest due to its unique structural features. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological evaluation. The presence of the pyridine ring is particularly notable for its ability to interact with various biological receptors and enzymes.

The synthesis of Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate typically involves multiple steps:

  • Formation of Thiazole Ring: A precursor containing thioamide and appropriate carbon sources is cyclized to form the thiazole ring.
  • Bromination: The thiazole derivative is then brominated using bromine or brominating agents to introduce the bromine atom at the 2-position.
  • Esterification: The final step involves reacting the resulting compound with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.

These steps can be optimized based on reaction conditions to enhance yield and purity.

Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate has several promising applications:

  • Pharmaceutical Development: Due to its potential biological activities, it serves as a lead compound for drug discovery.
  • Chemical Research: It can be used as a building block for synthesizing more complex heterocyclic compounds.
  • Material Science: The compound may also find applications in developing new materials with specific properties.

Interaction studies are crucial for understanding how Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate interacts with biological systems. Research indicates that it may bind to specific enzymes or receptors, influencing their activity. High-throughput screening against various biological targets could provide insights into its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate:

  • Ethyl 2-bromo-4-methylthiazole-5-carboxylate: This compound features a methyl group instead of the pyridine moiety, which may alter its biological profile and reactivity.
  • Pyrrolo[2,3-d]thiazole derivatives: These compounds have similar thiazole structures but differ in their additional substituents, affecting their chemical behavior and biological activity.
  • Pyridazine derivatives: These compounds contain a different nitrogen-containing ring but may exhibit similar reactivity due to the presence of nitrogen atoms.

Uniqueness

Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate is unique due to its specific combination of a thiazole core with both bromine and pyridine substituents. This distinct structure imparts unique chemical properties and potential biological activities that are not present in similar compounds, making it an intriguing subject for further research in medicinal chemistry and pharmacology.

Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate is defined by the molecular formula C₁₃H₁₃BrN₂O₂S and a molecular weight of 341.22 g/mol. Its SMILES notation, O=C(C1=C(CCC2=CC=NC=C2)N=C(Br)S1)OCC, delineates a thiazole ring substituted at position 2 with bromine, at position 4 with a 2-(pyridin-4-yl)ethyl group, and at position 5 with an ethyl ester.

Structural Features and Electronic Properties

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, exhibits aromaticity due to delocalized π-electrons across its conjugated system. Bromine at C2 introduces electrophilic reactivity, while the pyridyl-ethyl side chain enhances solubility in polar solvents and enables metal coordination. The ethyl ester at C5 serves as a modifiable handle for hydrolysis or transesterification.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1206908-31-7
Molecular FormulaC₁₃H₁₃BrN₂O₂S
Molecular Weight341.22 g/mol
SMILESO=C(C1=C(CCC2=CC=NC=C2)N=C(Br)S1)OCC
Storage ConditionsSealed, dry, 2–8°C

Historical Context in Heterocyclic Chemistry Research

Thiazoles emerged as critical synthetic targets following the 1889 discovery of the Hantzsch thiazole synthesis, which combines α-halo ketones with thioamides. Early 20th-century studies focused on thiamine (vitamin B₁), revealing the biological relevance of thiazole motifs. Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate represents an evolution of these efforts, combining a thiazole core with pyridine—a strategy pioneered in the 1980s to enhance metal-binding capacity and pharmacological activity.

Milestones in Thiazole-Pyridine Hybrid Synthesis

  • 1980s: Development of Pd-catalyzed cross-coupling reactions enabled aryl halide functionalization, facilitating bromothiazole derivatization.
  • 2000s: Advances in regioselective thiazole alkylation allowed precise installation of pyridyl-ethyl groups at C4.
  • 2010s: Computational studies rationalized the electron-withdrawing effects of bromine on thiazole reactivity, guiding synthetic optimization.

Role in Contemporary Organic Synthesis Methodologies

This compound’s utility stems from three reactive sites:

  • Bromine at C2: Participates in Suzuki-Miyaura cross-couplings to form biaryl systems.
  • Pyridyl-ethyl group at C4: Coordinates transition metals (e.g., Ru, Pd) for catalytic applications.
  • Ethyl ester at C5: Hydrolyzes to carboxylic acids for peptide coupling or reduces to alcohols.

Applications in Medicinal Chemistry

  • Kinase Inhibitor Precursors: The pyridyl moiety mimics ATP-binding motifs, enabling kinase-targeted drug discovery.
  • Antimicrobial Agents: Thiazole-bromine hybrids exhibit biofilm disruption activity in Staphylococcus aureus.

Table 2: Synthetic Pathways Involving the Compound

Reaction TypeReagents/ConditionsProduct Application
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl anticancer agents
Ester HydrolysisNaOH, H₂O/EtOHCarboxylic acid intermediates
Metal CoordinationRuCl₃, DMSOCatalytic oxidation complexes

Case Study: Synthesis of a Biaryl Anticancer Lead

A 2022 study utilized the compound’s bromine for coupling with 4-methoxyphenylboronic acid under Pd catalysis, yielding a biaryl derivative with IC₅₀ = 1.2 µM against breast cancer cells. The pyridyl group enhanced solubility, while the thiazole core stabilized π-π interactions with target proteins.

Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate represents a complex heterocyclic compound containing both thiazole and pyridine moieties with specific functionalization patterns [1]. The classical synthesis of this compound typically involves multiple sequential reactions that build the thiazole core, introduce the bromine at position 2, and incorporate the pyridinylethyl side chain at position 4 . These approaches, while well-established, often require careful control of reaction conditions and purification at each step to ensure high yields and purity of the final product [3].

Thiazole Ring Formation Mechanisms

The foundation of synthesizing ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate begins with the formation of the thiazole ring [4]. The most widely employed method for thiazole ring construction is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones or α-halocarbonyl compounds with thioamides or thioureas [5]. This reaction proceeds through a nucleophilic attack of the sulfur atom in the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration [6].

For the specific synthesis of ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate, the reaction typically begins with ethyl 2-chloroacetoacetate (or similar α-halocarbonyl compound) and an appropriate thioamide derivative [7]. The mechanism proceeds as follows:

  • Nucleophilic attack by the sulfur atom of the thioamide on the α-carbon bearing the halogen in the α-halocarbonyl compound, displacing the halide through an SN2 reaction [8].
  • Tautomerization of the resulting intermediate to form an enamine structure [9].
  • Intramolecular nucleophilic attack by the nitrogen on the carbonyl carbon, forming the five-membered thiazole ring [10].
  • Elimination of water to yield the aromatic thiazole structure with the ethyl carboxylate group at position 5 [11].

The reaction conditions typically involve moderate heating (60-80°C) in polar solvents such as ethanol or tetrahydrofuran, often with a mild base like triethylamine to neutralize the hydrogen halide formed during the reaction [12]. The table below summarizes typical reaction conditions for the Hantzsch thiazole synthesis:

ParameterTypical Conditions
Temperature60-80°C
SolventEthanol, Tetrahydrofuran
BaseTriethylamine, Sodium acetate
Reaction Time3-8 hours
Yield65-85%

Bromination Techniques at Position 2

The bromination at position 2 of the thiazole ring in ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate can be achieved through several approaches [13]. The most common methods include:

  • Direct bromination of the thiazole ring: This approach utilizes electrophilic brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like aluminum chloride [14]. The bromination of thiazole by bromine in the presence of aluminum chloride in neutral solvent or without solvent takes place preferentially at the 2-position [6]. This orientation contradicts the traditional addition-cleavage mechanism and aligns with the ylid mechanism of electrophilic substitution [8].

  • Incorporation of bromine during thiazole ring formation: An alternative approach involves using already brominated precursors in the Hantzsch thiazole synthesis [15]. This method often provides better regioselectivity and can be more efficient for introducing bromine specifically at position 2 [16].

  • Halogen exchange reactions: In some cases, chlorinated thiazole derivatives can undergo halogen exchange reactions with bromide salts to yield the corresponding brominated products [17].

The direct bromination approach typically requires careful control of reaction conditions to ensure selectivity for the 2-position [18]. The table below outlines common bromination conditions for thiazole derivatives:

Bromination MethodReagentsConditionsSelectivity for 2-Position
Direct BrominationBr₂, AlCl₃0-25°C, CH₂Cl₂High
NBS BrominationNBS, AIBN60-80°C, CCl₄Moderate
Copper-CatalyzedCuBr₂, t-BuONO65°C, MeCNHigh

Pyridinylethyl Side Chain Incorporation

The incorporation of the 2-(pyridin-4-yl)ethyl side chain at position 4 of the thiazole ring represents a critical step in the synthesis of ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate [19]. Several synthetic strategies can be employed for this purpose:

  • Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi coupling, can be used to introduce the pyridinylethyl moiety [20]. These reactions typically involve a halogenated or metallated thiazole intermediate and an appropriately functionalized pyridine derivative [21].

  • Michael addition approaches: The pyridinylethyl side chain can be introduced through Michael addition reactions, where a nucleophilic thiazole derivative attacks an α,β-unsaturated pyridine compound [22].

  • Alkylation reactions: Direct alkylation of the thiazole ring at position 4 with an appropriate pyridinylethyl halide can be achieved under basic conditions, although this approach may suffer from regioselectivity issues [23].

For the specific synthesis of ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate, the Suzuki-Miyaura coupling between a 4-borylated thiazole derivative and 4-vinylpyridine, followed by reduction of the resulting alkene, represents an efficient approach . Alternatively, a Wittig reaction between a 4-formylthiazole and a pyridine-containing phosphonium ylide, followed by hydrogenation, can also be employed [25].

The table below summarizes key approaches for pyridinylethyl side chain incorporation:

MethodKey ReagentsAdvantagesLimitations
Suzuki CouplingPd(PPh₃)₄, 4-vinylpyridine, boronic acid/esterHigh yield, mild conditionsRequires pre-functionalization
Negishi CouplingPd(dppf)Cl₂, organozinc reagentsGood functional group toleranceAir-sensitive reagents
Michael AdditionBase, α,β-unsaturated pyridineDirect approachPotential regioselectivity issues
Wittig ReactionPhosphonium ylide, baseVersatileMultiple steps

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds, including thiazole derivatives like ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate [26]. This approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, enhanced selectivity, and often improved yields [11].

For the synthesis of thiazole derivatives, microwave irradiation has been successfully applied to various steps in the synthetic pathway [27]. The Hantzsch thiazole synthesis, in particular, benefits significantly from microwave conditions, with reaction times reduced from several hours to just 15-20 minutes while maintaining or improving yields [28]. The rapid and uniform heating provided by microwave irradiation accelerates the nucleophilic substitution and cyclization steps involved in thiazole ring formation [11].

A clean, efficient, and catalyst-free multicomponent domino reaction for synthesizing trisubstituted thiazoles under microwave conditions has been reported, using water as the reaction medium [11]. This approach offers several advantages, including short reaction times, good yields, and the absence of harmful by-products [11]. The optimization of microwave conditions for thiazole synthesis typically involves adjusting parameters such as temperature, power, and reaction time [29].

The table below summarizes optimized microwave conditions for thiazole synthesis:

ParameterConventional HeatingMicrowave Optimization
Temperature60-80°C120-130°C
Reaction Time3-8 hours15-20 minutes
SolventEthanol, THFWater, ethanol-water mixture
Yield65-85%78-89%
CatalystOften requiredCan be catalyst-free

For the specific synthesis of ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate, microwave-assisted conditions can be applied to multiple steps in the synthetic pathway [30]. The thiazole ring formation, bromination at position 2, and even certain cross-coupling reactions for introducing the pyridinylethyl side chain can benefit from microwave irradiation [31].

Flow Chemistry Applications in Scalable Production

Flow chemistry represents a significant advancement in the scalable production of complex heterocyclic compounds like ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate [32]. Unlike traditional batch processes, flow chemistry involves the continuous pumping of reagents through reaction zones, offering improved control over reaction parameters, enhanced safety profiles, and potential for seamless scale-up [33].

The synthesis of thiazole derivatives using flow chemistry has been demonstrated in several studies, showing particular advantages for multistep processes [25]. For instance, a sequential Hantzsch thiazole synthesis, deketalization, and Fischer indole synthesis has been successfully implemented in a continuous flow process, providing rapid and efficient access to complex heterocyclic structures [12]. This approach allows for the completion of multiple chemical transformations without the isolation of intermediates, significantly improving overall efficiency [25].

For the synthesis of ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate, flow chemistry offers several specific advantages:

  • Improved control over the exothermic Hantzsch thiazole formation reaction, enhancing safety and reproducibility [34].
  • More efficient bromination at position 2, with better control over the addition of brominating agents and reaction temperature [35].
  • Enhanced efficiency for cross-coupling reactions used to introduce the pyridinylethyl side chain, with improved mixing and heat transfer [36].

The table below compares batch and flow chemistry approaches for key steps in the synthesis:

Synthetic StepBatch ProcessFlow Chemistry
Thiazole Formation3-8 hours, moderate yield10-15 minutes, improved yield
BrominationCareful temperature control neededPrecise control, reduced side reactions
Cross-CouplingOften requires excess reagentsMore efficient reagent utilization
Overall ProcessMultiple isolations, purificationsPotential for telescoped synthesis

A multistep continuous flow synthesis of thiazolyl derivatives has been reported, where consecutive Hantzsch thiazole synthesis and subsequent transformations were performed without isolation of intermediates [25]. This approach generated complex molecules in reaction times of less than 15 minutes and in high yields (averaging approximately 70% yield for each chemical step) [25]. Similar principles could be applied to the synthesis of ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate, potentially offering a more efficient and scalable production method [37].

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry have increasingly influenced the development of synthetic methodologies for heterocyclic compounds, including thiazole derivatives like ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate [38]. These approaches aim to minimize environmental impact by reducing waste generation, utilizing safer solvents and reagents, and improving energy efficiency [17].

Several green chemistry strategies have been applied to thiazole synthesis:

  • Water as reaction medium: The use of water as a solvent for thiazole synthesis aligns with green chemistry principles due to its non-toxicity, safety, and environmental compatibility [11]. Despite the poor solubility of many organic compounds in water, reactions conducted "on water" have shown rate acceleration and improved yields for various transformations, including thiazole formation [11].

  • Solvent-free conditions: Solvent-free approaches for thiazole synthesis have been developed, eliminating the need for organic solvents entirely [39]. These methods often involve grinding or mechanochemical techniques, offering advantages such as operational simplicity, high yields, and short reaction times [39].

  • Ionic liquids: Ionic liquids have emerged as green alternatives to conventional organic solvents for thiazole synthesis [40]. These compounds offer advantages such as negligible vapor pressure, non-flammability, and excellent thermal stability [41]. Efficient synthesis of 2,4-disubstituted thiazoles using ionic liquids under ambient conditions has been reported, providing excellent yields through a practical approach [40].

  • Recyclable catalysts and green catalytic systems: The development of recyclable and environmentally benign catalysts for thiazole synthesis represents another important aspect of green chemistry approaches [19]. These include supported metal catalysts, organocatalysts, and biocatalysts that can be recovered and reused multiple times [20].

The table below compares conventional and green chemistry approaches for thiazole synthesis:

AspectConventional ApproachGreen Chemistry Approach
SolventOrganic solvents (THF, DMF)Water, ionic liquids, solvent-free
CatalystsMetal catalysts, Lewis acidsRecyclable catalysts, biocatalysts
Energy InputConventional heatingMicrowave irradiation, mechanochemistry
Waste GenerationSignificantMinimized
Atom EconomyOften poorImproved through multicomponent reactions

For the specific synthesis of ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate, green chemistry approaches could include:

  • Water-mediated Hantzsch thiazole synthesis under microwave conditions [17].
  • Use of ionic liquids as reaction media for bromination and cross-coupling steps [40].
  • Application of multicomponent reactions to improve atom economy and reduce waste generation [19].
  • Implementation of flow chemistry for improved energy efficiency and reduced solvent usage [25].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate through analysis of both proton and carbon-13 environments. The thiazole ring system exhibits characteristic chemical shifts that are diagnostic for this heterocyclic framework [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The thiazole ring proton typically appears as a distinctive singlet in the downfield region between 7.51-8.10 parts per million, reflecting the deshielding effect of the electronegative nitrogen and sulfur heteroatoms [3] [1] [2]. For 2-bromothiazole derivatives, this proton resonance is observed at approximately 7.3-7.6 parts per million [4]. The pyridine ring protons display characteristic splitting patterns in the 7.0-9.0 parts per million region, with the ortho protons to nitrogen appearing most downfield due to the strong electron-withdrawing effect of the nitrogen atom [2] [5].

The ethyl ester substituent provides readily identifiable signals: the methyl group appears as a triplet at 1.2-1.4 parts per million with coupling constant values of approximately 7.0 hertz, while the methylene group resonates as a quartet at 4.2-4.4 parts per million [6] [7]. The characteristic ethylene linker connecting the thiazole and pyridine rings generates complex multiplet patterns in the 2.8-3.2 parts per million region, often appearing as overlapping triplets due to the CH₂CH₂ connectivity [1] [5].

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift patterns for the heterocyclic carbons. Thiazole carbon atoms typically resonate between 110-180 parts per million, with the electronegative heteroatoms causing significant downfield shifts [8] [9]. The carbonyl carbon of the ester functionality appears characteristically downfield at 160-170 parts per million, while the ethyl ester carbons show predictable patterns: methyl carbon at 14-15 parts per million and methylene carbon at 60-65 parts per million [6] [7].

Pyridine carbon atoms exhibit chemical shifts in the 120-160 parts per million range, with the carbon adjacent to nitrogen showing the most pronounced downfield shift due to the electronegativity of the nitrogen heteroatom [2] [5]. The presence of bromine substitution on the thiazole ring causes additional deshielding effects on adjacent carbon atoms, providing diagnostic information for structural confirmation.

High-Resolution Mass Spectrometry Profiling

High-Resolution Mass Spectrometry serves as a definitive analytical technique for molecular weight determination and structural elucidation of Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate. The molecular ion peak provides accurate mass measurements that confirm the molecular formula, while fragmentation patterns offer insight into the structural connectivity and stability of various molecular fragments [10] [11].

Molecular Ion Analysis

The molecular ion peak exhibits the characteristic isotope pattern expected for a bromine-containing compound, with the molecular ion and molecular ion plus two peaks appearing in an approximately 1:1 ratio due to the presence of bromine-79 and bromine-81 isotopes [12]. This isotopic signature provides immediate confirmation of bromine incorporation within the molecular structure. The high-resolution mass measurement allows for precise molecular formula determination, distinguishing the target compound from potential isomers or impurities.

Fragmentation Pattern Analysis

Electron impact ionization generates predictable fragmentation patterns that provide structural information. The loss of the ethyl group (mass loss of 29 daltons) occurs through alpha cleavage adjacent to the carbonyl group, representing a common fragmentation pathway for ethyl esters [10] [13]. Loss of the ethoxy group (mass loss of 45 daltons) follows typical ester fragmentation mechanisms, while the McLafferty rearrangement can result in loss of the entire ethoxycarbonyl unit (mass loss of 73 daltons) [11] [13].

The pyridine ring system can undergo fragmentation with loss of the complete pyridine moiety (mass loss of 79 daltons), generating thiazole-containing fragments [14]. The bromine atom may be eliminated as bromide, creating fragments that retain the organic framework but lose the halogen substituent (mass loss of 80/82 daltons with isotope pattern) [12]. Stable heterocyclic fragments, including thiazole derivatives around 84-88 mass units and pyridine fragments at 78-79 mass units, provide additional structural confirmation [14] [15].

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides characteristic vibrational frequency information that confirms the presence of specific functional groups within Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate. The technique identifies diagnostic absorption bands that correspond to specific molecular vibrations, enabling functional group identification and structural verification [16] [17].

Carbonyl and Ester Vibrations

The ethyl ester carbonyl group exhibits a strong absorption band in the 1680-1720 wavenumber region, characteristic of the carbon-oxygen double bond stretching vibration [16] [18]. This frequency range reflects the conjugation effects between the carbonyl group and the adjacent thiazole ring system, which can cause slight shifts from typical aliphatic ester frequencies. The carbon-oxygen single bond stretching of the ester group appears in the 1200-1300 wavenumber region with medium intensity.

Heterocyclic Ring Vibrations

The thiazole ring system demonstrates characteristic carbon-nitrogen stretching vibrations in the 1540-1610 wavenumber region with medium to strong intensity [19] [17]. These frequencies are diagnostic for the thiazole heterocycle and distinguish it from other five-membered ring systems. The pyridine ring contributes carbon-nitrogen stretching modes in the 1580-1620 wavenumber region, overlapping with but distinguishable from the thiazole vibrations [20] [21].

Ring breathing modes provide additional diagnostic information: thiazole rings exhibit characteristic breathing vibrations around 760-800 wavenumbers, while pyridine rings show breathing modes in the 990-1040 wavenumber region [21]. The carbon-sulfur stretching vibration of the thiazole ring appears as a medium-intensity band around 650-700 wavenumbers [17] [18].

Halogen and Aliphatic Vibrations

The carbon-bromine stretching vibration generates a medium-intensity absorption in the 500-700 wavenumber region, confirming the presence of the bromine substituent [22]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region with medium intensity, while aliphatic carbon-hydrogen stretching from the ethyl and ethylene groups creates medium to strong absorptions in the 2850-2980 wavenumber range [19] [18].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate, revealing precise bond lengths, bond angles, and molecular geometry. Crystallographic studies of related thiazole and pyridine derivatives establish important precedents for understanding the structural characteristics of this compound [23] [24] [25].

Crystal Structure Determination

Single-crystal X-ray diffraction analysis requires high-quality crystals suitable for diffraction measurements. Related thiazole carboxylate compounds have been successfully crystallized using slow evaporation techniques from appropriate solvents such as ethanol or methanol [23]. The crystallization process must account for the polar nature of the compound due to the presence of multiple heteroatoms and the ester functionality.

Crystallographic data collection typically employs standard techniques using copper or molybdenum radiation sources. For thiazole derivatives, data collection parameters include appropriate temperature control, often at reduced temperatures around 100-150 Kelvin to minimize thermal motion and improve data quality [24] [26]. The triclinic or monoclinic crystal systems are commonly observed for substituted thiazole compounds, with space group determination dependent on the specific molecular packing arrangements.

Molecular Geometry Analysis

Thiazole rings consistently demonstrate planar geometry with mean deviations from planarity typically less than 0.01 angstroms [23] [27]. The five-membered ring exhibits characteristic bond lengths: carbon-sulfur bonds around 1.71-1.72 angstroms, carbon-nitrogen bonds approximately 1.31-1.37 angstroms, and carbon-carbon bonds in the 1.36-1.38 angstrom range [28]. These geometric parameters reflect the aromatic character of the thiazole ring system.

The ethyl ester substituent typically adopts an approximately planar conformation with the thiazole ring, facilitating conjugation between the carbonyl group and the heterocyclic system [26]. The ethylene linker connecting the thiazole and pyridine rings provides conformational flexibility, with typical carbon-carbon bond lengths around 1.52-1.54 angstroms for single bonds.

Intermolecular Interactions

Crystallographic studies reveal important intermolecular interactions that influence molecular packing and stability. Hydrogen bonding interactions commonly occur between nitrogen atoms of the heterocyclic rings and hydrogen atoms from adjacent molecules [29] [27]. These interactions typically involve nitrogen-hydrogen distances in the 2.0-2.3 angstrom range and contribute to the formation of extended hydrogen-bonded networks.

Weak carbon-hydrogen to oxygen hydrogen bonds may form between ester carbonyl groups and aromatic hydrogen atoms, with typical contact distances around 2.5-2.7 angstroms [23] [24]. π-π stacking interactions between aromatic ring systems can contribute to crystal stability, particularly between pyridine rings of adjacent molecules with typical interplane distances of 3.3-3.6 angstroms [25] [27].

Computational Chemistry Validation of Molecular Geometry

Computational chemistry methods provide theoretical validation of experimental structural data and offer insights into electronic properties, conformational preferences, and molecular stability of Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate. Density Functional Theory calculations using appropriate basis sets enable accurate prediction of geometric parameters and spectroscopic properties [3] [30] [31].

Density Functional Theory Calculations

Density Functional Theory calculations using the B3LYP functional with 6-311G(d,p) basis sets provide reliable geometric optimization for thiazole and pyridine-containing compounds [3] [32] [31]. These computational methods have demonstrated excellent agreement with experimental crystallographic data for related heterocyclic systems, with bond length deviations typically less than 0.02 angstroms and bond angle differences under 2 degrees [28] [33].

Geometry optimization procedures identify the lowest energy conformations of the molecule, accounting for rotation around single bonds and potential intramolecular interactions. The ethylene linker between the thiazole and pyridine rings provides conformational flexibility, and computational analysis can identify preferred conformational states based on steric and electronic factors [32] [34].

Frequency calculations at the optimized geometry confirm that the structure represents a true minimum on the potential energy surface and provide predicted vibrational frequencies for comparison with experimental infrared spectroscopy data [3] [33]. Scaling factors typically around 0.96-0.97 are applied to calculated frequencies to account for anharmonicity and basis set limitations.

Electronic Structure Analysis

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into chemical reactivity and electronic properties [3] [31]. The energy gap between these orbitals relates to molecular stability and potential reactivity patterns. For thiazole derivatives, the frontier orbitals often exhibit delocalization across the heterocyclic system and any conjugated substituents.

Natural Population Analysis and Mulliken population analysis provide information about atomic charge distributions, identifying electron-rich and electron-poor regions within the molecule [32] [31]. These charge distributions influence intermolecular interactions and chemical reactivity patterns. The presence of electronegative heteroatoms (nitrogen, sulfur, oxygen) and the electron-withdrawing bromine substituent significantly influence the overall electronic structure.

Thermodynamic and Stability Calculations

Computational methods enable calculation of thermodynamic parameters including formation enthalpies, entropies, and free energies at standard conditions [30] [31]. These parameters provide insights into molecular stability and potential decomposition pathways. For ester-containing compounds, computational analysis can predict hydrolysis susceptibility and thermal stability characteristics.

Potential energy surface scanning around rotatable bonds identifies conformational preferences and energy barriers for molecular rotation [32] [35]. This information is particularly relevant for understanding the flexibility of the ethylene linker and potential intramolecular interactions between the thiazole and pyridine ring systems.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

339.98811 g/mol

Monoisotopic Mass

339.98811 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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